2,8-Dimethyladenosine

Descripción

Contextualization within the Landscape of RNA Modifications

RNA molecules are frequently adorned with a variety of chemical modifications, with over 170 distinct modifications identified to date. genesilico.pl These alterations, collectively known as the epitranscriptome, are crucial for fine-tuning RNA's structural stability, localization, and translational efficiency. genesilico.pl Methylation is the most prevalent type of RNA modification, accounting for more than 60% of all known chemical alterations. genesilico.pl

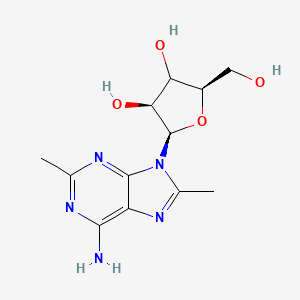

2,8-Dimethyladenosine is a modified purine (B94841) nucleoside where methyl groups are attached at both the 2nd and 8th carbon positions of the adenine (B156593) base. oup.com It is considered a hypermodified nucleoside due to the presence of two methyl groups on the same base. This modification has been primarily identified in ribosomal RNA (rRNA), specifically within the 23S rRNA of the large ribosomal subunit in bacteria. nih.govebi.ac.uk Its presence is a testament to the complex enzymatic machinery that has evolved to chemically diversify RNA.

The formation of this compound is a multi-step process. It begins with the methylation of adenosine (B11128) at the C8 position to form 8-methyladenosine (B1596262) (m8A), a modification that was itself a novel discovery in natural RNA. nih.govresearchgate.net Subsequently, a second methylation event can occur at the C2 position of the same adenosine residue, resulting in the formation of this compound. nih.gov This sequential methylation highlights the intricate and specific nature of RNA-modifying enzymes.

Historical Overview of this compound Identification and Significance

The discovery of this compound is intrinsically linked to research on antibiotic resistance. The story begins with the identification of the cfr gene, first found on a plasmid in Staphylococcus sciuri of animal origin. uniprot.org This gene was shown to confer resistance to a broad range of antibiotics that target the peptidyl transferase center (PTC) of the ribosome, a critical site for protein synthesis. nih.govnih.gov

Initial investigations into the mechanism of Cfr-mediated resistance revealed that it involved the methylation of a specific adenosine residue, A2503, in the 23S rRNA. nih.govresearchgate.net For some time, the precise nature of this methylation remained elusive. A significant breakthrough came with the use of advanced analytical techniques, particularly tandem mass spectrometry (MS/MS). nih.gov Through detailed fragmentation analysis of rRNA from Escherichia coli strains expressing the cfr gene, researchers were able to identify the primary modification as 8-methyladenosine (m8A). nih.govresearchgate.net

During these investigations, a further discovery was made. In strains lacking the endogenous methyltransferase that normally modifies A2503 to 2-methyladenosine (B93211) (m2A), the Cfr enzyme was found to possess a dual functionality. nih.gov After catalyzing the primary methylation at the C8 position, Cfr could also, with a lower efficiency, add a second methyl group at the C2 position, leading to the formation of this compound. nih.govnih.gov This was a pivotal moment, identifying this compound as a naturally occurring RNA modification and linking its existence directly to the antibiotic resistance phenotype conferred by the Cfr enzyme. nih.gov

Foundational Research Areas Pertaining to this compound

The discovery and characterization of this compound have spurred research primarily in the following areas:

Mechanisms of Antibiotic Resistance: The principal focus of research involving this compound is its role in conferring resistance to multiple classes of antibiotics. The methylation at position A2503 by the Cfr enzyme, which can result in either m8A or m2,8A, sterically hinders the binding of antibiotics to the peptidyl transferase center of the ribosome. biorxiv.org However, studies have confirmed that the antibiotic resistance conferred by Cfr is primarily provided by the methylation at the C8 position, and this resistance is independent of the subsequent methylation at the C2 position that forms this compound. nih.govuniprot.org

Enzymology of RNA Methyltransferases: The Cfr enzyme, responsible for the synthesis of this compound, is a radical S-adenosylmethionine (SAM) enzyme. nih.govnih.gov The study of its dual-function catalytic activity—first methylating the C8 position and then the C2 position of adenosine—provides valuable insights into the mechanisms of this important class of enzymes. nih.gov Research in this area explores the structural basis for its substrate specificity and catalytic versatility.

Analytical Methodologies for RNA Modification Detection: The unambiguous identification of this compound has been heavily reliant on the development and application of sophisticated mass spectrometry techniques. nih.gov Research continues to refine these methods, such as liquid chromatography-mass spectrometry (LC-MS), to differentiate between isobaric and isomeric modified nucleosides, including this compound and its isomers like N6,N6-dimethyladenosine (m6,6A). mdpi.comnih.gov

| Organism | RNA Type | Location of Modification | Enzyme |

| Escherichia coli (expressing cfr gene) | 23S rRNA | A2503 | Cfr methyltransferase |

| Staphylococcus sciuri | 23S rRNA | A2503 | Cfr methyltransferase |

Table 1: Documented Occurrences of this compound

| Enzyme | Primary Product | Secondary Product | Significance |

| Cfr methyltransferase | 8-methyladenosine (m8A) | This compound (m2,8A) | Confers antibiotic resistance |

Structure

3D Structure

Propiedades

Fórmula molecular |

C12H17N5O4 |

|---|---|

Peso molecular |

295.29 g/mol |

Nombre IUPAC |

(2R,3S,5R)-2-(6-amino-2,8-dimethylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C12H17N5O4/c1-4-14-10(13)7-11(15-4)17(5(2)16-7)12-9(20)8(19)6(3-18)21-12/h6,8-9,12,18-20H,3H2,1-2H3,(H2,13,14,15)/t6-,8?,9+,12-/m1/s1 |

Clave InChI |

FGMBEEFIKCGALL-WURNFRPNSA-N |

SMILES isomérico |

CC1=NC(=C2C(=N1)N(C(=N2)C)[C@H]3[C@H](C([C@H](O3)CO)O)O)N |

SMILES canónico |

CC1=NC(=C2C(=N1)N(C(=N2)C)C3C(C(C(O3)CO)O)O)N |

Origen del producto |

United States |

Chemical and Enzymatic Synthesis of 2,8 Dimethyladenosine and Its Analogs

Chemical Synthesis Pathways for 2,8-Dimethyladenosine

The artificial construction of this compound is a significant challenge in organic chemistry, necessitating a carefully planned multi-step approach. This process typically begins with a halogenated purine (B94841) nucleoside and involves strategic reactions to introduce the two methyl groups, all while safeguarding the delicate ribose sugar moiety.

Multi-Step Synthetic Routes to this compound from Halogenated Purine Nucleosides

The synthesis of 2,8-disubstituted adenosine (B11128) derivatives often commences with a readily available starting material like 2-iodoadenosine (B13990) nih.gov. A plausible synthetic route to this compound would involve a sequential introduction of the methyl groups onto the purine ring. The first step would likely be the protection of the hydroxyl groups on the ribose sugar to prevent unwanted side reactions. This is commonly achieved using silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS), or acetyl groups nih.govnih.gov.

With the ribose hydroxyls protected, the next step would focus on introducing the first methyl group at the 2-position of the purine ring. This can be accomplished through a palladium-catalyzed cross-coupling reaction. Following the successful methylation at the C2 position, a subsequent halogenation at the C8 position would be necessary. This would then be followed by a second palladium-catalyzed methylation to install the second methyl group.

Palladium-Catalyzed Cross-Coupling Methodologies in this compound Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are particularly valuable for modifying nucleosides nih.gov. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a relevant example, though for methylation, other coupling partners would be used researchgate.netwikipedia.org. In the proposed synthesis of this compound, a palladium catalyst, in conjunction with a suitable methylating agent, would be employed to replace the halogen atoms at the C2 and C8 positions with methyl groups. The choice of catalyst, ligands, and reaction conditions is critical to ensure high yield and selectivity researchgate.netresearchgate.net.

Protecting Group Strategies and Deprotection in this compound Synthesis

The success of a multi-step synthesis of a complex molecule like this compound hinges on an effective protecting group strategy nih.gov. The hydroxyl groups of the ribose moiety are typically protected to prevent their interference in the cross-coupling reactions. Common protecting groups for nucleosides include silyl ethers (e.g., TBDMS) and acyl groups (e.g., acetyl, benzoyl) nih.govnih.gov. These groups are chosen for their stability under the coupling reaction conditions and their selective removal later in the synthesis.

Once the desired methyl groups are installed on the purine ring, the protecting groups on the ribose must be removed. This deprotection step is the final stage of the synthesis. Silyl groups are typically removed using a fluoride (B91410) source, such as tetra-n-butylammonium fluoride (TBAF), while acetyl groups can be cleaved under basic conditions, for example, with ammonia (B1221849) in methanol (B129727) nih.gov. The choice of deprotection method must be mild enough to avoid any degradation of the final this compound product.

Enzymatic Biogenesis of this compound in Biological Systems

In nature, the synthesis of this compound is carried out with remarkable efficiency and specificity by a class of enzymes known as radical S-adenosylmethionine (SAM) methyltransferases. These enzymes play a crucial role in the post-transcriptional modification of ribosomal RNA (rRNA), impacting antibiotic resistance and ribosome function.

Role of Radical S-Adenosylmethionine (SAM) Methyltransferases in this compound Formation

Radical SAM enzymes are a large superfamily of proteins that utilize a [4Fe-4S] cluster to reductively cleave S-adenosyl-L-methionine (SAM), generating a highly reactive 5'-deoxyadenosyl radical wikipedia.orgcofc.edu. This radical is a powerful oxidizing agent that can initiate a wide range of biochemical transformations, including the methylation of unactivated carbon atoms nih.govacs.org. In the formation of this compound, these enzymes use SAM in a dual capacity: as a source of the 5'-deoxyadenosyl radical and as the donor of the methyl group nih.govacs.org. The enzymes Cfr and RlmN are two well-characterized radical SAM methyltransferases involved in this process acs.orgelifesciences.org.

The catalytic cycle involves the binding of two SAM molecules to the enzyme. One SAM molecule is reductively cleaved by the [4Fe-4S] cluster to produce a 5'-deoxyadenosyl radical. This radical then initiates a series of steps that ultimately lead to the transfer of a methyl group from the second SAM molecule to the adenosine substrate nih.govacs.org.

Specificity and Catalytic Action of Cfr Methyltransferase in this compound Formation on Ribosomal RNA

The Cfr methyltransferase is of particular interest due to its role in conferring resistance to a broad range of antibiotics that target the peptidyl transferase center of the ribosome nih.govelifesciences.org. Cfr specifically methylates the adenosine at position 2503 (A2503) of the 23S rRNA nih.govelifesciences.org. The enzyme exhibits a preference for methylation at the C8 position of A2503, but can also methylate the C2 position, leading to the formation of this compound nih.gov.

The catalytic mechanism of Cfr is more complex than a simple methyl transfer. It is described as a "methyl synthase" activity wikipedia.org. The reaction is initiated by the transfer of a methyl group from one SAM molecule to a conserved cysteine residue within the enzyme's active site nih.gov. The 5'-deoxyadenosyl radical, generated from a second SAM molecule, then abstracts a hydrogen atom from this methylated cysteine, creating a highly reactive methylene (B1212753) radical. This radical then attacks the C8 or C2 position of the adenosine base on the rRNA, forming a covalent intermediate. Subsequent steps involving a hydride shift lead to the formation of the methylated adenosine and regeneration of the enzyme's active site nih.govacs.org. This intricate mechanism allows for the methylation of chemically inert carbon atoms on the adenosine ring.

| Compound/Enzyme | Function/Role |

| This compound | A modified nucleoside with methyl groups at the 2 and 8 positions of the adenine (B156593) base. |

| 2-Iodoadenosine | A halogenated purine nucleoside used as a starting material in chemical synthesis. |

| Palladium Catalyst | A transition metal catalyst used in cross-coupling reactions to form carbon-carbon bonds. |

| Silyl Ethers (e.g., TBDMS) | Protecting groups for hydroxyl functions on the ribose sugar. |

| Acetyl Groups | Protecting groups for hydroxyl functions on the ribose sugar. |

| Tetra-n-butylammonium fluoride (TBAF) | A reagent used for the deprotection of silyl ethers. |

| Radical S-Adenosylmethionine (SAM) Methyltransferases | A superfamily of enzymes that catalyze methylation reactions via a radical-based mechanism. |

| S-Adenosylmethionine (SAM) | A biological molecule that serves as a methyl donor and a source of the 5'-deoxyadenosyl radical. |

| Cfr Methyltransferase | A specific radical SAM enzyme that methylates adenosine at position 2503 of 23S rRNA, leading to antibiotic resistance. |

| RlmN Methyltransferase | A radical SAM enzyme related to Cfr that also methylates ribosomal RNA. |

| [4Fe-4S] Cluster | An iron-sulfur cluster present in radical SAM enzymes that is essential for the reductive cleavage of SAM. |

Interplay between RlmN and Cfr Enzymes in the Sequential Methylation Leading to this compound on A2503 of 23S rRNA

The formation of this compound on the adenosine at position 2503 (A2503) of 23S ribosomal RNA (rRNA) is a result of the complex interplay between two homologous radical S-adenosyl-L-methionine (SAM) enzymes: RlmN and Cfr. nih.gov These enzymes target the same nucleotide, which is critically located within the peptidyl transferase center of the bacterial ribosome, a binding site for numerous antibiotics. oup.comnih.gov

RlmN is a housekeeping enzyme found in most bacteria that is responsible for the methylation at the C2 position of A2503, forming 2-methyladenosine (B93211) (m²A). nih.govnih.gov This modification is a standard post-transcriptional process in ribosome biogenesis. nih.gov In contrast, Cfr is a mobile genetic element-encoded enzyme that confers resistance to multiple classes of antibiotics. oup.com The primary function of Cfr is to methylate the C8 position of A2503, creating 8-methyladenosine (B1596262) (m⁸A). nih.govnih.gov This C8 methylation is the key modification responsible for the antibiotic resistance phenotype, as the added methyl group sterically hinders the binding of drugs to the ribosome. genesilico.pl

The generation of the doubly methylated this compound can occur through the action of the Cfr enzyme. nih.govsdu.dk Studies have demonstrated that in addition to its primary C8-methylation activity, Cfr also possesses a secondary, less pronounced ability to methylate the C2 position. nih.govsdu.dk In Escherichia coli strains engineered to lack the rlmN gene (and therefore unable to produce m²A2503), the Cfr enzyme was shown to be capable of catalyzing methylation at both the C2 and C8 positions, resulting in the formation of this compound. nih.govsdu.dk

Both RlmN and Cfr belong to the radical SAM superfamily and utilize a sophisticated chemical mechanism to methylate the chemically unreactive carbon atoms of adenosine. nih.govchemicalbook.com Their catalytic cycle requires two molecules of SAM. news-medical.netnih.gov One SAM molecule first donates its methyl group to a conserved cysteine residue within the enzyme's active site. news-medical.netnih.gov A second SAM molecule is then reductively cleaved by a [4Fe-4S] cluster, also housed within the enzyme, to generate a highly reactive 5′-deoxyadenosyl radical. nih.govchemicalbook.com This radical initiates the methylation of the RNA substrate. nih.govsdu.dk Research indicates that these methylation events occur during the assembly of the large ribosomal subunit, as both enzymes can modify protein-free 23S rRNA but cannot act upon the fully assembled 50S subunit. chemicalbook.com

| Feature | RlmN | Cfr |

|---|---|---|

| Primary Function | Housekeeping rRNA modification nih.gov | Antibiotic resistance nih.govoup.com |

| Gene Location | Chromosome (endogenous) nih.gov | Plasmids, mobile elements (transferable) nih.gov |

| Primary Methylation Site on A2503 | C2 position (forms m²A) nih.gov | C8 position (forms m⁸A) nih.gov |

| Secondary Methylation Activity | None reported | C2 position (can form m²,⁸A) nih.govsdu.dk |

| Enzyme Family | Radical SAM methyltransferase chemicalbook.com | Radical SAM methyltransferase chemicalbook.com |

| Cofactors | [4Fe-4S] cluster, S-adenosyl-L-methionine (SAM) nih.gov | [4Fe-4S] cluster, S-adenosyl-L-methionine (SAM) nih.gov |

Synthesis of this compound Analogs and Derivatives for Biochemical Studies

The biochemical investigation of this compound and the enzymes responsible for its synthesis often relies on the availability of synthetic nucleosides and their analogs. Chemical synthesis provides essential tools, such as standards for analytical detection and molecular probes to study biological processes.

A critical application of chemical synthesis in this context is the creation of authentic standards for product identification. For instance, to unequivocally confirm that the Cfr enzyme produces 8-methyladenosine (the precursor to this compound), a pure 8-methyladenosine (m⁸A) nucleoside was chemically synthesized. nih.gov This synthetic standard was then used as a reference in tandem mass spectrometry analyses, allowing for direct comparison with the enzymatic product isolated from bacterial rRNA and confirming its identity. nih.govsdu.dk The synthesis of m⁸A has been achieved via methods such as the palladium-catalyzed cross-coupling of a tetraalkyltin with a halogenated purine nucleoside. nih.gov Another reported route involves starting from 2',3'-O-isopropylidene-2-methylthioinosine, which undergoes methylation and a series of subsequent reactions to yield 8-methyladenosine. jst.go.jp

Beyond analytical standards, synthetic chemistry has been employed to generate novel 2,8-disubstituted adenosine derivatives to probe their interactions with biological targets. One study detailed the synthesis of a series of such analogs, starting from 2-iodoadenosine, to explore their activity as ligands for adenosine receptors. nih.gov This work established a synthetic pathway where substitutions could be introduced at the C2 position (e.g., hexynyl or hexenyl groups) followed by the introduction of various alkylamino groups at the C8 position. nih.gov Although these compounds are not this compound itself, the research demonstrates a viable strategy for producing analogs with diverse functionalities at both positions for structure-activity relationship studies. These derivatives were evaluated in radioligand binding assays and for their ability to stimulate cAMP production, classic biochemical studies to characterize receptor pharmacology. nih.gov

| Compound | Substitution at C2 | Substitution at C8 | A₂ₐ Receptor Affinity (Kᵢ, nM) | Functional Activity |

|---|---|---|---|---|

| 3 | 1-Hexynyl | -H | 2.8 | Partial Agonist |

| 4 | (E)-1-Hexenyl | -H | 1.5 | Partial Agonist |

| 12 | 1-Hexynyl | Methylamino | 115 | Partial Agonist |

| 14 | 1-Hexynyl | Propylamino | 82 | Partial Agonist |

Biochemical Mechanisms and Functional Roles of 2,8 Dimethyladenosine

Enzymology of 2,8-Dimethyladenosine Formation and Related Processes

The formation of this compound is a sophisticated biochemical process involving specific enzymes that catalyze the methylation of an adenosine (B11128) residue at two distinct positions. This dual modification is carried out by enzymes belonging to the radical S-adenosyl-L-methionine (SAM) superfamily. nih.gov

The biosynthesis of this compound on 23S ribosomal RNA (rRNA) at position A2503 is a two-step process involving two distinct methyltransferases in some bacteria. msu.ru The initial methylation at the C2 position is performed by the RlmN (YfgB) methyltransferase, converting adenosine to 2-methyladenosine (B93211) (m²A). msu.runih.gov Subsequently, the Cfr methyltransferase acts on this m²A to add a second methyl group at the C8 position, resulting in the formation of this compound (m²m⁸A). msu.runih.gov Both Cfr and RlmN are members of the radical SAM enzyme superfamily, which are known for their ability to methylate unreactive carbon centers. nih.govresearchgate.net

These enzymes utilize S-adenosyl-L-methionine (SAM) in two distinct ways. One molecule of SAM serves as the donor of the methyl group that is transferred to the adenosine substrate. nih.gov A second molecule of SAM is reductively cleaved to generate a highly reactive 5'-deoxyadenosyl radical, which is essential for initiating the catalytic reaction. nih.govresearchgate.net This radical-based mechanism allows for the methylation of chemically stable aromatic carbon atoms of the adenosine. nih.gov The activity of these enzymes is also dependent on the presence of a [4Fe-4S] cluster, which acts as a cofactor to facilitate the reductive cleavage of SAM. nih.govresearchgate.net

| Enzyme | Function | Cofactor | Mechanism |

|---|---|---|---|

| RlmN (YfgB) | Methylates C2 position of A2503 | [4Fe-4S] cluster, SAM | Radical SAM |

| Cfr | Methylates C8 position of A2503 | [4Fe-S] cluster, SAM | Radical SAM |

The catalytic mechanism of Cfr, a radical SAM enzyme, is a complex process that enables the methylation of the C8 position of adenosine A2503 in 23S rRNA. researchgate.netnih.gov This reaction is particularly challenging due to the high activation energy required to break the C-H bond at an aromatic carbon. nih.gov

The mechanism is initiated by the reductive cleavage of one molecule of S-adenosyl-L-methionine (SAM) by a [4Fe-4S] cluster, which generates a highly reactive 5'-deoxyadenosyl radical. nih.govresearchgate.net This potent radical then abstracts a hydrogen atom from the substrate, initiating the methylation process. nih.gov The reaction consumes a second molecule of SAM, which serves as the methyl donor. nih.gov

A key feature of the proposed mechanism for both Cfr and the related enzyme RlmN involves a transient methylation of a conserved cysteine residue within the enzyme's active site. researchgate.net This is followed by the transfer of the methyl group to the adenosine substrate. researchgate.net Mutations in the conserved CX₃CX₂C cysteine motif, which is characteristic of radical SAM enzymes, have been shown to inactivate Cfr, confirming the importance of this motif and the radical-based mechanism. nih.govresearchgate.net The detection of methionine and 5'-deoxyadenosine as byproducts of the reaction further supports the involvement of a radical-based mechanism. nih.gov

The enzymes responsible for the formation of this compound exhibit a high degree of substrate specificity, targeting a single adenosine residue, A2503, within the large and complex structure of the 23S ribosomal RNA. msu.runih.gov This precise targeting is crucial for the biological function of the modification. The Cfr methyltransferase can methylate A2503 at the C8 position, and in strains lacking the RlmN methyltransferase, Cfr can also catalyze methylation at the C2 position, leading to the formation of this compound. nih.gov

The recognition of the specific RNA substrate by these methyltransferases is likely influenced by both the local nucleotide sequence and the secondary or tertiary structure of the rRNA surrounding the target adenosine. nih.gov While the exact molecular details of this recognition are still under investigation, it is clear that these enzymes can distinguish their target adenosine from the thousands of other nucleotides within the ribosome. This specificity ensures that the modification occurs at the correct location to exert its functional effects. nih.gov

Localization and Context of this compound Modification

The modification of adenosine to this compound occurs at a highly specific and functionally critical location within the bacterial ribosome.

The this compound modification is found at adenosine 2503 (A2503) of the 23S ribosomal RNA (rRNA) in the large subunit of the bacterial ribosome. msu.runih.gov This specific nucleotide is highly conserved across different bacterial species. researchgate.net The methylation at both the C2 and C8 positions of A2503 is a result of the combined action of the RlmN and Cfr methyltransferases. msu.ru

The stoichiometry of this modification can vary, and it is not always present on all ribosomes within a cell. nih.gov This concept of "ribosomal heterogeneity" suggests that the extent of rRNA modification can be dynamic and may be regulated in response to different cellular conditions or environmental stresses. nih.gov The presence of substoichiometric modifications highlights a potential mechanism for the fine-tuning of ribosome function and translational control of gene expression. nih.gov

The location of A2503 within the ribosome is of paramount functional importance. It is situated in the peptidyl transferase center (PTC), the active site of the ribosome responsible for catalyzing peptide bond formation. nih.govwikipedia.org The PTC is a highly conserved region of the 23S rRNA. wikipedia.org

Specifically, A2503 is located at the entrance to the nascent peptide exit tunnel, a channel through which the newly synthesized polypeptide chain exits the ribosome. nih.gov The C2 methyl group added by RlmN is positioned within 9 Å of the peptidyl-tRNA. nih.gov Modifications at this site can directly influence the binding of substrates and antibiotics to the ribosome. nih.gov The addition of a methyl group at the C8 position by the Cfr enzyme confers resistance to a broad range of antibiotics that target the PTC. nih.gov This resistance is achieved by sterically hindering the binding of these drugs to their target site on the ribosome. nih.gov Therefore, the 2,8-dimethylation of A2503 plays a critical role in modulating ribosome function and conferring antibiotic resistance. msu.ru

| Location | Functional Center | Significance of Modification |

|---|---|---|

| A2503 of 23S rRNA | Peptidyl Transferase Center (PTC) | Modulates ribosome function, influences antibiotic binding, confers antibiotic resistance. |

| Entrance to Nascent Peptide Exit Tunnel | - | May interact with the nascent polypeptide chain. |

Molecular-Level Impact of this compound on Ribosome Structure and Function

The modification of ribosomal RNA (rRNA) is a critical layer of regulation in protein synthesis, influencing ribosome structure and function. While numerous methylated nucleosides have been identified in rRNA, specific research on this compound is limited. However, its formation in the context of the peptidyl transferase center of the ribosome provides important insights into its potential molecular-level impact.

Influence of this compound on Ribosomal RNA Conformation and Dynamics

Direct experimental data exclusively detailing the influence of this compound on rRNA conformation and dynamics is scarce. However, insights can be drawn from studies on its synthesis by the Cfr methyltransferase, which also produces 8-methyladenosine (B1596262) (m⁸A) at the same position, A2503, in 23S rRNA. The methylation at the C8 position of adenosine is suggested to induce a more rigid local structure in the rRNA nih.gov. This structural rigidification is thought to be a consequence of the steric bulk of the methyl group.

The enzymatic production of this compound occurs at a site critical for ribosome function, A2503, which is located in the A-site of the peptidyl transferase center. It is hypothesized that the addition of a second methyl group at the C2 position, creating this compound, would further contribute to local structural rigidity. While the primary resistance mechanism of the Cfr enzyme is attributed to the C8 methylation, the dual modification could have additive or distinct effects on the local rRNA conformation nih.gov. The presence of methyl groups can influence sugar pucker, glycosidic bond conformation, and local base stacking, all of which are critical for the three-dimensional architecture of the ribosome.

Table 1: Context of this compound Formation in Ribosomal RNA

| Feature | Description | Reference |

| Enzyme | Cfr methyltransferase | nih.gov |

| Location | Position A2503 of 23S rRNA | nih.gov |

| Primary Product | 8-methyladenosine (m⁸A) | nih.gov |

| Secondary Product | This compound | nih.gov |

| Proposed Structural Impact | Increased local rigidity of rRNA | nih.gov |

Role of this compound in Modulating Ribosomal Processes (e.g., peptide bond formation, translation fidelity)

The role of this compound in modulating ribosomal processes such as peptide bond formation and translation fidelity has not been directly elucidated. The primary function associated with the modification at A2503 by the Cfr enzyme is conferring antibiotic resistance nih.gov. This resistance is mainly attributed to the methylation at the C8 position, which is independent of the methylation at the C2 position that leads to this compound nih.gov.

However, the location of this modification within the peptidyl transferase center suggests a potential, albeit perhaps subtle, role in translation. The peptidyl transferase center is the catalytic heart of the ribosome, responsible for peptide bond formation. Modifications in this region can impact the precise positioning of tRNA substrates and the catalytic efficiency of the ribosome. While the dominant effect on antibiotic resistance is established, the presence of a dimethylated adenosine could influence the kinetics or fidelity of translation, though this remains to be experimentally verified. Analogues of other modified adenosines have been shown to act as inhibitors of translation, suggesting that modifications at the adenosine base can have significant functional consequences nih.govnih.gov.

Direct Molecular Interference of this compound with Binding of Ligands to the Ribosome

The most clearly defined role for modification at position A2503 of 23S rRNA, including the formation of this compound, is the interference with the binding of antibiotics to the ribosome nih.gov. The Cfr-mediated methylation at position 8 of A2503 is the primary determinant of this resistance. It is proposed that the methyl group at C8 directly interferes with the binding of drugs to their target site in the ribosome by introducing a methyl group into the drug-binding pocket nih.gov.

This steric hindrance prevents a range of antibiotics, including those targeting the peptidyl transferase center, from effectively binding to the ribosome. The subsequent methylation at the C2 position to form this compound is a less frequent event catalyzed by the same enzyme nih.gov. While the C8 methylation is sufficient for the resistance phenotype, the additional methyl group in this compound would likely contribute further to the steric obstruction within the ligand-binding pocket.

Table 2: Antibiotic Resistance Associated with Modification at A2503

| Antibiotic Class | Resistance Conferred by Cfr | Proposed Mechanism | Reference |

| Phenicols | Yes | Steric hindrance in binding pocket | nih.gov |

| Lincosamides | Yes | Steric hindrance in binding pocket | nih.gov |

| Oxazolidinones | Yes | Steric hindrance in binding pocket | nih.gov |

| Pleuromutilins | Yes | Steric hindrance in binding pocket | nih.gov |

| Streptogramin A | Yes | Steric hindrance in binding pocket | nih.gov |

Advanced Analytical Methodologies for 2,8 Dimethyladenosine Characterization

Mass Spectrometry-Based Approaches for 2,8-Dimethyladenosine Identification and Quantification

Mass spectrometry (MS) has become an indispensable tool for the structural analysis of modified nucleosides due to its high sensitivity and specificity. When coupled with chromatographic separation, MS enables the detailed characterization of complex biological samples.

High-resolution mass spectrometry (HRMS) is critical for distinguishing between isobaric compounds, which have the same nominal mass but different elemental compositions or structures. This compound and its isomer, N6,N6-dimethyladenosine, both have the same chemical formula (C₁₂H₁₇N₅O₄) and therefore the same exact mass. However, subtle differences in their fragmentation patterns under high-resolution conditions can aid in their differentiation.

Table 1: Theoretical and Observed Mass of a Dimethylated Adenosine (B11128) Isomer

| Compound | Theoretical m/z | Observed m/z |

| 1,N6-dimethyladenosine | 296.1353 | 296.1356 |

This table illustrates the high accuracy of HRMS in determining the mass of a dimethylated adenosine, a technique applicable to this compound.

Tandem mass spectrometry, also known as MS/MS or MS², is a powerful technique for elucidating the structure of molecules. wikipedia.org In a tandem mass spectrometer, ions of a specific mass-to-charge ratio are selected and then fragmented. wikipedia.org The resulting fragment ions are then analyzed to provide structural information about the original precursor ion. wikipedia.org This process can be repeated in multiple stages (MSn) to gain even more detailed structural insights. nationalmaglab.org

For modified nucleosides, tandem mass spectrometry can reveal the sites of modification. The fragmentation patterns of this compound would be expected to show characteristic losses of the ribose sugar and specific fragments corresponding to the dimethylated adenine (B156593) base. While specific MSn data for this compound is not extensively published, analysis of the related 1,N6-dimethyladenosine shows a characteristic fragment ion at m/z 164.0930, corresponding to the protonated dimethylated adenine base. nih.gov A similar characteristic fragment would be expected for this compound, allowing for its structural confirmation.

Collision-induced dissociation (CID) is the most common method used to fragment ions in tandem mass spectrometry. nih.gov In CID, selected ions are accelerated and collided with a neutral gas, causing them to break apart. nih.gov The resulting fragmentation pattern is highly reproducible and can serve as a fingerprint for a particular molecule, allowing for its definitive structural confirmation.

The CID pattern of this compound would be expected to be distinct from its isomers. For example, the positions of the methyl groups on the adenine ring will influence the fragmentation pathways. While detailed CID studies specifically on this compound are limited, research on other methylated nucleosides demonstrates that CID can differentiate between isomers by producing unique fragment ions. nih.gov For the related compound 1,N6-dimethyladenosine, high-resolution MS/MS analysis using CID with a collision energy of 20 eV provided a definitive fragmentation pattern that confirmed its structure. nih.gov A similar approach would be employed for the definitive structural confirmation of this compound.

Table 2: High-Resolution MS/MS Fragmentation Data for 1,N6-dimethyladenosine

| Precursor Ion (m/z) | Fragment Ion (m/z) |

| 296.1356 | 164.0930 |

This table shows the characteristic fragmentation of a dimethylated adenosine isomer under CID, a method that can be applied to confirm the structure of this compound.

Chromatographic Separation Techniques for this compound Analysis

Chromatographic techniques are essential for the analysis of modified nucleosides as they allow for the separation of these compounds from complex mixtures prior to their detection and characterization by mass spectrometry.

High-performance liquid chromatography (HPLC) is a widely used technique for the separation of modified nucleosides. nih.gov The choice of stationary phase (the column) and mobile phase (the solvent) is critical for achieving good separation. For polar compounds like nucleosides, reversed-phase HPLC with C18 columns is commonly employed. ekb.eg

The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for mass spectrometry. nih.gov While a specific HPLC method developed exclusively for this compound is not detailed in the available literature, methods developed for a range of modified nucleosides can be readily adapted. For instance, a study on 1,N6-dimethyladenosine utilized a C18 column with an isocratic mobile phase of 10% methanol. nih.gov

Table 3: Typical HPLC Parameters for Modified Nucleoside Analysis

| Parameter | Description |

| Column | Reversed-phase C18 |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.2-1.0 mL/min |

| Detection | UV or Mass Spectrometry |

This table outlines common starting conditions for the development of an HPLC method for this compound.

Porous graphitized carbon (PGC) is a unique stationary phase that offers alternative selectivity to traditional silica-based columns. sigmaaldrich.com PGC is particularly well-suited for the separation of highly polar and structurally related compounds, making it an excellent choice for the analysis of modified nucleosides. sigmaaldrich.comwhiterose.ac.uk The retention mechanism on PGC is based on a combination of hydrophobic and electronic interactions with the planar graphite (B72142) surface.

This allows for the separation of isomers that may be difficult to resolve on a C18 column. The unique properties of PGC enable the retention of very polar compounds that are often unretained on reversed-phase columns. sigmaaldrich.com While a specific application note for this compound on a PGC column is not available, the characteristics of PGC make it a highly promising tool for the enhanced resolution of this and other modified nucleosides from complex biological matrices.

Table 4: Properties of Porous Graphitized Carbon (PGC) Columns

| Property | Advantage for Nucleoside Analysis |

| Unique Retention Mechanism | Separation of polar and structurally similar isomers. |

| pH Stability (pH 1-14) | Wider range of mobile phase conditions can be used. |

| High Temperature Stability | Can be used for high-temperature HPLC for faster analysis. |

This table highlights the advantages of using PGC columns for the chromatographic analysis of modified nucleosides like this compound.

Optimization of Mobile Phase Systems and Gradient Elution for this compound Separation

The separation of this compound from a mixture of other nucleosides is effectively achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). The optimization of the mobile phase and the use of a gradient elution program are critical for achieving high resolution and distinct separation from its isomers and other related compounds. nih.govnih.gov

Modified nucleosides are generally polar compounds, which dictates the choice of the stationary and mobile phases. nih.gov A common approach involves using a C18 stationary phase, which is hydrophobic, in combination with a polar mobile phase, typically an aqueous buffer mixed with an organic modifier like acetonitrile or methanol. nih.govfraserlab.com The composition of the mobile phase, including the type of buffer, its pH, and the concentration of the organic modifier, is systematically adjusted to optimize the separation.

Gradient elution, a technique where the composition of the mobile phase is changed over the course of the analysis, is particularly well-suited for separating complex mixtures of nucleosides with varying polarities. fraserlab.comresearchgate.net A typical gradient starts with a high concentration of the aqueous buffer to retain and separate the most polar compounds and gradually increases the proportion of the organic modifier to elute the more hydrophobic compounds from the column. fraserlab.comnih.gov

One documented method for the separation of this compound involves an RP-HPLC system with a C18 column. fraserlab.comnih.gov The mobile phase consists of two solvents: Solvent A, a 40 mM ammonium acetate buffer at pH 6.0, and Solvent B, 40% aqueous acetonitrile. fraserlab.comnih.gov A multi-step gradient program is employed to achieve separation, with this compound having a retention time of approximately 35 minutes under these specific conditions. nih.gov Another effective mobile phase system utilizes 0.1% formic acid in water as the aqueous component and acetonitrile with 0.1% formic acid as the organic modifier. nih.govnih.gov The choice of column chemistry is also important; while C18 columns are common, other stationary phases like hydrophilic interaction liquid chromatography (HILIC) can offer alternative selectivity for highly polar nucleosides. nih.gov

Table 1: Example of a Gradient Elution Program for this compound Separation This interactive table details a specific gradient program used for the chromatographic separation of modified nucleosides, including this compound, on a C18 column. fraserlab.comnih.gov

| Time (minutes) | Flow Rate (mL/min) | Solvent A (%) (40 mM Ammonium Acetate, pH 6.0) | Solvent B (%) (40% Aqueous Acetonitrile) |

|---|---|---|---|

| 0–2 | 1.0 | 100 | 0 |

| 2–27 | 1.0 | 100 → 75 | 0 → 25 |

| 27–37 | 1.0 | 75 → 40 | 25 → 60 |

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive identification and in-depth structural analysis of organic molecules, including modified nucleosides like this compound. nih.gov It provides detailed information about the chemical environment of individual atoms, allowing for the complete assignment of a molecule's chemical structure and the study of its three-dimensional shape. nih.gov

Structural Elucidation and Conformational Analysis of Synthesized this compound

The synthesis of this compound allows for its unambiguous characterization using NMR. fraserlab.comnih.gov One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for structural elucidation.

In the ¹H NMR spectrum of this compound, each proton or group of equivalent protons in the molecule produces a distinct signal. fraserlab.comnih.gov The chemical shift (δ) of a signal indicates the electronic environment of the proton, the integration value reveals the number of protons responsible for the signal, and the splitting pattern (multiplicity) provides information about neighboring protons. For this compound, the spectrum clearly shows signals corresponding to the protons on the ribose sugar (H-1', H-2', etc.), distinct singlets for the two methyl groups (at C2 and C8), and a singlet for the amino (-NH₂) group protons. fraserlab.comnih.gov The specific chemical shifts and coupling constants confirm the connectivity of the atoms and the identity of the compound. fraserlab.comnih.gov

Table 2: ¹H NMR Spectral Data for Synthesized this compound This interactive table presents the proton NMR data for this compound, which is used to confirm its chemical structure. fraserlab.comnih.gov

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.21 | s (singlet) | 2H | -NH₂ |

| 5.77 | d (doublet) | 1H | H-1' |

| 4.81 | m (multiplet) | 1H | H-2' |

| 4.18 | m (multiplet) | 1H | H-3' |

| 4.06 | br. s (broad singlet) | 1H | H-4' |

| 3.74, 3.60 | m (multiplet) | 2H | H-5' |

| 2.54 | s (singlet) | 3H | C8-CH₃ |

| 2.39 | s (singlet) | 3H | C2-CH₃ |

Data acquired in DMSO-d₆ at 400 MHz. Signals for hydroxyl (-OH) protons are also present but are often broad and can exchange with solvent. fraserlab.comnih.gov

Beyond primary structure, NMR is used for conformational analysis, particularly to determine the orientation around the N-glycosidic bond that connects the purine (B94841) base to the ribose sugar. This rotation gives rise to two primary conformations: syn and anti. Two-dimensional (2D) NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed for this purpose. NOESY detects protons that are close in space, and the presence or absence of cross-peaks between protons on the base (e.g., C8-CH₃) and protons on the sugar (e.g., H-1') can definitively establish the preferred conformation. For the related N⁶-methyladenosine, the methyl group rotation from the preferred syn conformation in the unpaired state to the anti conformation required for Watson-Crick pairing is a key kinetic factor. nih.gov Similar NMR techniques can be applied to determine the conformational preferences of this compound, which influences its ability to be incorporated into RNA and interact with other molecules. nih.govresearchgate.net

Computational Approaches for Prediction and Analysis of this compound Modifications

Computational methods provide powerful in silico tools to predict the occurrence of RNA modifications and to analyze their structural and functional consequences. While many existing prediction tools have been developed for more common modifications like N⁶-methyladenosine (m⁶A), the underlying methodologies are applicable to the study of this compound. nih.govnih.gov

The prediction of RNA modification sites is increasingly reliant on machine learning and deep learning algorithms. nih.gov These approaches utilize large datasets of experimentally verified modification sites to train computational models. nih.govnih.gov The models learn to recognize patterns in the RNA sequence and, in some cases, structural features surrounding the modification site. Features used for prediction often include nucleotide composition, sequence motifs, physicochemical properties of the nucleotides, and predicted RNA secondary structure. nih.gov Various algorithms, such as Support Vector Machines (SVM) and Convolutional Neural Networks (CNN), have been successfully applied to predict m⁶A sites with high accuracy. nih.gov These established frameworks could be adapted to predict potential this compound sites if sufficient experimental data for training were available.

Table 3: Examples of Computational Methodologies for RNA Modification Prediction This interactive table summarizes various computational approaches, primarily developed for m⁶A, that exemplify the methods applicable for predicting this compound sites. nih.gov

| Tool/Approach | Computational Method | Key Features Used for Prediction |

|---|---|---|

| iRNA-Methyl | Support Vector Machine (SVM) | Pseudo-dinucleotide composition (PseDNC) |

| SRAMP | Random Forest | Sequence-based features (k-mer), genome-derived features |

| DeepM6ASeq | Deep Learning (CNN + RNN) | Raw RNA sequence, genomic information |

| Pm6A-CNN | Convolutional Neural Network (CNN) | One-hot encoded RNA sequence |

In addition to prediction, computational analysis is used to understand the biophysical effects of modifications. Molecular dynamics (MD) simulations are a key technique for this purpose. nih.gov MD simulations can model the behavior of an RNA molecule containing a this compound modification at an atomic level over time. To perform such simulations, specialized force-field parameters that accurately describe the physicochemical properties of the modified nucleoside must be developed. nih.gov Once parameterized, the modified RNA can be simulated in a virtual aqueous environment, allowing researchers to study how the modification alters the RNA's structure, flexibility, hydration, and interactions with proteins or other nucleic acids. nih.govacs.org Such analyses can provide critical insights into the functional consequences of this compound modification, for example, its role in conferring antibiotic resistance by altering the structure of ribosomal RNA. nih.gov

Theoretical and Computational Studies on 2,8 Dimethyladenosine

Quantum Chemical Calculations of Electronic Structure and Reactivity of 2,8-Dimethyladenosine

Quantum chemical calculations are fundamental to understanding how the addition of two methyl groups to the adenosine (B11128) scaffold influences its intrinsic chemical properties. Methods like Density Functional Theory (DFT) are employed to model the electronic structure of this compound, providing a map of electron density distribution across the molecule.

The introduction of a methyl group at the C8 position, as seen in 8-methyladenosine (B1596262), and another at the C2 position would significantly alter the electron distribution of the purine (B94841) ring system compared to canonical adenosine. These methyl groups are electron-donating, which can increase the electron density in the purine ring. This change in electronic structure directly impacts the molecule's reactivity, influencing its hydrogen bonding capabilities, stacking interactions, and susceptibility to enzymatic modification. For instance, the altered molecular electrostatic potential (MEP) can predict how the molecule will interact with water, metal ions, and the amino acid residues within an enzyme's active site. While specific quantum-chemical modeling of this compound is not extensively documented in readily available literature, the principles are well-established from studies on other methylated nucleosides. researchgate.netresearchgate.net

Prediction and Analysis of pKa Values for this compound

Density Functional Theory (DFT) is a widely used quantum mechanical method for estimating the pKa values of molecules, including complex modified nucleobases. elsevierpure.comaalto.fi A common and effective approach involves using the B3LYP density functional with a 6-31+G(d,p) basis set. acs.orgnih.govacs.org This level of theory has been shown to provide reliable pKa values for a variety of modified nucleosides. acs.orgacs.org The calculation determines the Gibbs free energies of the protonated and deprotonated forms of the molecule, from which the pKa can be derived. mdpi.com To minimize computational expense while maintaining accuracy, the ribose sugar is often substituted with a methyl group in these calculations. acs.orgacs.org

| Component | Specification | Purpose |

|---|---|---|

| Functional | B3LYP, CAM-B3LYP, M06-2X | Approximates the exchange-correlation energy in the electronic structure calculation. acs.orgnih.govmdpi.com |

| Basis Set | 6-31+G(d,p), 6-311+G(d,p) | Describes the atomic orbitals used to build the molecular orbitals. nih.govmdpi.com |

| Model System | Sugar moiety replaced by a methyl group | Reduces computational cost while preserving the electronic properties of the nucleobase. researchgate.netacs.org |

Accurately modeling the aqueous cellular environment is crucial for pKa prediction, as solvent interactions significantly influence protonation states. mdpi.com Early theoretical studies often relied solely on continuum solvation models (e.g., Polarizable Continuum Model - PCM, Solvation Model based on Density - SMD) to account for bulk water effects. mdpi.comresearchgate.net However, modern approaches have demonstrated that a hybrid implicit-explicit solvation model yields much better approximations of experimental pKa values. acs.orgwayne.edu

This advanced method involves placing a specific number of explicit water molecules at key hydrogen-bonding positions around the nucleobase. acs.orgnih.gov These explicitly modeled water molecules capture the crucial short-range solute-solvent interactions that are not effectively represented by continuum models alone. researchgate.net The entire solute-water cluster is then embedded within a polarizable continuum model to account for the bulk solvent. nih.gov Studies have shown that including three to four explicit water molecules can significantly improve the accuracy of pKa calculations, reducing errors and achieving good agreement with experimental data for various modified nucleobases. acs.orgwayne.eduresearchgate.net For this compound, this would involve placing water molecules near the remaining hydrogen bond donors and acceptors on the purine ring to accurately model its solvation shell. nih.gov

Molecular Modeling of this compound Interactions within Biomolecular Complexes

Molecular modeling techniques, such as molecular dynamics (MD) simulations and docking, are invaluable for studying how this compound behaves within larger biological assemblies like enzyme-substrate complexes and RNA structures.

The interaction of this compound with enzymes, such as methyltransferases or RNA-binding proteins, can be investigated using molecular dynamics simulations. nih.gov These simulations provide an atomistic view of the binding process and can reveal how the modification affects the substrate's conformation and mobility within the active site. nih.gov

Force fields, which are sets of parameters describing the potential energy of the system, are essential for these simulations. nih.gov For modified nucleosides, these parameters must be carefully developed or validated to accurately represent their unique properties. nih.govacs.org Theoretical studies on related systems, such as the METTL3-14 methyltransferase complex, utilize multiscale simulation approaches, including quantum mechanics/molecular mechanics (QM/MM) calculations. nih.gov QM/MM methods can elucidate the precise mechanism of enzymatic reactions, such as methyl transfer, by treating the reactive center with high-level quantum mechanics while the surrounding protein and solvent are modeled with classical mechanics. nih.gov Such studies can reveal the roles of specific amino acid residues in substrate binding and catalysis and determine whether the modification enhances or inhibits enzymatic activity. nih.govnih.gov

The presence of modified bases can significantly impact the structure, stability, and dynamics of RNA. researchgate.netnih.gov Computational analyses are crucial for understanding the structural consequences of incorporating this compound into an RNA molecule. Methylation can alter local RNA structure by influencing base pairing, base stacking, and the conformational preference of the glycosidic bond (syn vs. anti). nih.govscispace.com

Future Research Directions and Emerging Applications of 2,8 Dimethyladenosine Studies

Development of Novel High-Throughput Assays for 2,8-Dimethyladenosine Detection in Complex Biological Systems

A significant bottleneck in understanding the function of this compound is the lack of sensitive and specific high-throughput detection methods. Future progress hinges on the development of robust assays capable of quantifying this modification in complex biological samples like cell lysates and tissues. Drawing inspiration from the development of screening assays for other biological targets, several strategies could be adapted. nih.govnih.govelsevierpure.com

High-throughput screening (HTS) platforms are essential for efficiently testing large numbers of samples or compounds. nih.govplos.org Methodologies like fluorescence-based assays, which use fluorescent indicators of cell viability or specific molecular interactions, could be engineered. nih.govnih.gov For instance, a monoclonal antibody that specifically recognizes the 2,8-dimethylated adenine (B156593) base could be developed and integrated into an enzyme-linked immunosorbent assay (ELISA) or a related high-throughput format.

Another promising avenue is the adaptation of technologies like the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay). This bead-based technology is highly sensitive and has been successfully used to screen for inhibitors of enzymes involved in methylation. iu.edu An AlphaLISA assay for this compound could be designed using a specific antibody and a biotinylated capture molecule, allowing for rapid and scalable quantification. The validation of such HTS assays requires rigorous testing to ensure robustness and reproducibility, often assessed by calculating parameters like the Z' factor. iu.edu

Table 1: Potential High-Throughput Assay Technologies for this compound Detection

| Assay Technology | Principle | Potential Application for this compound | Key Advantages |

|---|---|---|---|

| Immunoassay (ELISA-based) | Utilizes specific antibodies to detect and quantify the target molecule. | Quantification of total this compound levels in RNA extracts. | Well-established, scalable, relatively cost-effective. |

| Fluorescence-Based Assay | Measures changes in fluorescence intensity resulting from molecular interactions or enzymatic activity. | Screening for proteins that "read" or "erase" the this compound mark. | High sensitivity, adaptable to live-cell imaging. |

| AlphaLISA | Bead-based proximity assay that generates a chemiluminescent signal when interacting molecules are brought close together. | Highly sensitive detection in complex lysates; screening for inhibitors of this compound modifying enzymes. | No-wash steps, high signal-to-background ratio, low sample volume. |

| Mass Spectrometry (LC-MS/MS) | Separates and identifies molecules based on their mass-to-charge ratio. | Absolute quantification of this compound and other modifications simultaneously. | High specificity and accuracy, considered a "gold standard" for validation. |

Investigation of this compound Occurrence and Function in Diverse Biological Organisms and Other RNA Species

While methylation is a prevalent modification across various RNA types, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and non-coding RNAs (ncRNAs), the distribution of this compound is unknown. nih.gov A critical area of future research is to systematically map its presence across different domains of life—from bacteria and archaea to eukaryotes, including plants and mammals. This will help determine if the modification is a conserved feature of RNA biology.

Furthermore, identifying which specific RNA species contain this compound is paramount. For example, modifications like N6,N6-dimethyladenosine (m6,6A) are known to occur in 18S rRNA and are crucial for ribosome biogenesis. nih.gov It is plausible that this compound may have specific roles depending on its location within an RNA molecule. Its presence in tRNA could influence translation fidelity, while its existence in mRNA might affect transcript stability, splicing, or localization, similar to the established roles of m6A. mdpi.com

Uncovering the function of this compound will require a combination of genetic, molecular, and bioinformatic approaches. Once the enzymes responsible for its deposition and removal are identified, gene-editing technologies can be used to create knockout models. Studying the phenotype of these models will provide direct insights into the biological processes regulated by this modification, which could range from development and stress responses to the progression of diseases like cancer. nih.govnih.gov

Advanced Mechanistic Insights into Enzyme-Specificities and Regulatory Pathways of this compound Biosynthesis

The biosynthesis and removal of RNA modifications are tightly controlled by a dedicated set of enzymes, commonly referred to as "writers" (methyltransferases), "erasers" (demethylases), and "readers" (binding proteins) that mediate the downstream effects. mdpi.comnih.govnih.gov A key future challenge is to identify the specific enzymatic machinery that governs this compound metabolism.

The search for the "writer" enzyme will likely focus on the vast family of S-adenosylmethionine (SAM)-dependent methyltransferases, as SAM is the universal methyl donor. nih.gov Biochemical screens using candidate enzymes and synthetic RNA substrates containing adenosine (B11128) could identify the protein(s) capable of dual methylation at the C2 and C8 positions. Once identified, detailed structural and mechanistic studies, including X-ray crystallography, can provide insights into how the enzyme achieves its specificity. nih.govnih.gov

Similarly, identifying the "erasers" would involve screening for demethylases, potentially within the AlkB family of dioxygenases, which are known to remove various methyl groups from RNA and DNA. nih.gov Understanding the regulatory pathways that control the expression and activity of these enzymes will be crucial. These pathways could be linked to cellular signaling cascades, such as the MAPK/ERK pathway, which is known to influence gene expression and angiogenesis in tumors. frontiersin.org Investigating how these pathways respond to environmental stimuli or disease states will reveal how the this compound modification is dynamically regulated.

Exploitation of this compound and Its Analogs as Molecular Probes and Tools in Biochemical Research

Synthetic analogs of modified nucleosides are invaluable tools for biochemical research. The synthesis of 8-methyladenosine-substituted analogs of 2-5A (an oligonucleotide involved in antiviral response) has demonstrated that such modifications can enhance molecular stability and binding affinity to target proteins. nih.govnih.gov Following this precedent, the chemical synthesis of this compound and its phosphoramidite derivatives would enable its site-specific incorporation into synthetic RNA oligonucleotides.

These custom-made RNAs can be used as molecular probes for several applications:

"Pull-down" assays: Biotinylated RNA probes containing this compound can be used to isolate and identify specific "reader" proteins from cell extracts. Identifying these readers is a critical step toward understanding the functional consequences of the modification.

Enzyme kinetics: Synthetic RNA substrates are essential for in vitro studies to characterize the kinetics and substrate specificity of the "writer" and "eraser" enzymes.

Structural biology: RNA oligonucleotides containing this compound can be used for X-ray crystallography or NMR spectroscopy to determine the structural impact of this modification on RNA secondary and tertiary structures, as well as on RNA-protein interactions.

Furthermore, developing cell-permeable analogs of this compound could allow researchers to study its effects on cellular processes directly. These compounds could potentially act as competitive inhibitors for reader proteins or be incorporated into cellular RNA, providing a powerful tool to probe the modification's function in a living system.

Q & A

Basic Research Questions

Q. What are the primary biosynthetic pathways for 2,8-dimethyladenosine in prokaryotic systems, and how do bifunctional enzymes contribute to its formation?

- Methodological Answer : m²,⁸A biosynthesis involves sequential methylation events catalyzed by methyltransferases. In E. coli, the bifunctional enzyme Cfr compensates for the absence of RlmN by methylating adenosine at both the 2-amidine and 8-amidine carbons. Experimental validation includes:

- Genetic knockout studies : Comparing methylation patterns in wild-type vs. RlmN-deficient strains using LC-MS or MALDI-TOF to confirm dual methylation by Cfr .

- Enzyme activity assays : Purifying recombinant Cfr and testing AdoMet-dependent methylation activity via radiolabeled methyl-group incorporation .

Q. Which analytical techniques are most reliable for detecting and quantifying this compound in RNA samples?

- Methodological Answer :

- Reverse transcription (RT)-mediated analysis : Detects m²,⁸A via RT arrest or misincorporation signatures, followed by PCR amplification and gel electrophoresis .

- Mass spectrometry : Use LC-MS/MS with stable isotope-labeled internal standards (e.g., ¹⁵N/¹³C-adenosine) for quantification. Optimize fragmentation patterns to distinguish m²,⁸A from isomeric modifications like m⁶A .

- Antibody-based methods : Validate specificity using synthetic m²,⁸A-containing oligonucleotides in dot-blot or RIP-seq assays .

Q. What is the functional significance of m²,⁸A in ribosomal RNA, and how can its role in translation fidelity be experimentally assessed?

- Methodological Answer :

- Ribosome profiling : Compare translation elongation rates in wild-type vs. m²,⁸A-deficient strains using cycloheximide-treated cells and deep sequencing .

- In vitro translation assays : Reconstitute ribosomes with m²,⁸A-modified rRNA and measure misincorporation rates using fluorescently labeled tRNAs .

Advanced Research Questions

Q. How can researchers resolve contradictions in methylation patterns of m²,⁸A when using different detection platforms (e.g., antibody vs. mass spectrometry)?

- Methodological Answer :

- Cross-validation : Perform parallel analyses using orthogonal methods (e.g., RT-PCR for misincorporation signals and LC-MS/MS for precise mass identification) .

- Controlled hydrolysis : Treat RNA with ribonucleases (e.g., RNase T1) to isolate modified fragments and reduce background noise in antibody-based assays .

- Statistical normalization : Apply bioinformatics pipelines (e.g., Limma or DESeq2) to correct for platform-specific biases in high-throughput datasets .

Q. What experimental designs are optimal for studying the bifunctionality of methyltransferases like Cfr in m²,⁸A synthesis?

- Methodological Answer :

- Crystallography and molecular dynamics : Resolve the enzyme’s active site to identify conformational changes enabling dual methylation. Use cryo-EM for structural snapshots during AdoMet binding .

- Single-turnover kinetics : Pre-steady-state assays with stopped-flow fluorimetry to measure methyl-group transfer rates for each site .

- Chimeric enzyme constructs : Swap domains between Cfr and monofunctional methyltransferases to pinpoint regions responsible for bifunctionality .

Q. How can computational modeling predict the impact of m²,⁸A on RNA secondary structure, and what experimental approaches validate these predictions?

- Methodological Answer :

- In silico tools : Use RNAfold (ViennaRNA Package) or RosettaRNA to model m²,⁸A’s effects on base-pairing stability. Compare with unmodified adenosine .

- Chemical probing : Apply SHAPE-MaP or DMS-seq to map RNA flexibility in vitro and in vivo. Contrast wild-type vs. methylation-deficient mutants .

Q. What strategies are recommended for integrating m²,⁸A research into broader studies of epitranscriptomic regulation without introducing confounding variables?

- Methodological Answer :

- Controlled knockdowns : Use CRISPR/Cas9 or siRNA to target methyltransferases (e.g., Cfr) while monitoring off-target effects via RNA-seq .

- Multi-omics integration : Correlate m²,⁸A mapping data with proteomics (e.g., ribosomal proteins) and metabolomics (e.g., ATP/AdoMet levels) using weighted gene co-expression networks .

Data Presentation and Reproducibility

Q. How should researchers present conflicting data on m²,⁸A abundance across different biological replicates or conditions?

- Methodological Answer :

- Transparent reporting : Include raw data tables in supplementary materials with annotations for outliers (e.g., batch effects, RNA degradation) .

- Meta-analysis : Apply random-effects models to quantify heterogeneity across studies, as outlined in PRISMA guidelines .

Q. What minimal metadata is essential for publishing m²,⁸A-related datasets to ensure reproducibility?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.